
3-Methoxypropanal
Overview
Description
3-Methoxypropanal, also known as 3-methoxypropionaldehyde, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a characteristic aldehyde odor. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropanal can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with sodium methoxide in methanol. This reaction typically occurs at the boiling point of methanol, yielding this compound . Another method involves the alkylation of 1,3-propanediol with methyl chloride in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydration of 3-methoxypropene using mercury acetate and sodium borohydride . This method is preferred due to its higher yield and efficiency compared to other synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxypropionic acid.
Reduction: It can be reduced to 3-methoxy-1-propanol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: 3-Methoxypropionic acid.
Reduction: 3-Methoxy-1-propanol.
Substitution: Various substituted propanal derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methoxypropanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical processes. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Comparison with Similar Compounds
3-Methoxy-1-propanol: This compound is the reduced form of 3-methoxypropanal and has similar applications but differs in its reactivity due to the absence of the aldehyde group.
3-Methoxypropionic acid: This is the oxidized form of this compound and is used in different chemical synthesis processes.
Uniqueness: this compound is unique due to its aldehyde functional group, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
Biological Activity
3-Methoxypropanal, a simple aliphatic aldehyde with the molecular formula CHO, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activities associated with this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a methoxy group (-OCH) attached to a propanal backbone. This structural feature contributes to its reactivity and interaction with biological systems. The compound is soluble in organic solvents and exhibits moderate volatility, which can influence its bioavailability and distribution in biological systems.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against both bacterial and fungal strains. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Efficacy of this compound
Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacteria | E. coli | 50 µg/mL |
Bacteria | S. aureus | 30 µg/mL |
Fungi | C. albicans | 40 µg/mL |
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the modulation of NF-κB signaling pathways.
Case Study:
In a murine model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes, suggesting its potential as an anti-inflammatory agent.
3. Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through intrinsic pathways, involving mitochondrial dysfunction and caspase activation.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 25 | Induction of apoptosis |
MCF-7 (breast) | 30 | Mitochondrial dysfunction |
A549 (lung) | 20 | Caspase activation |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The hydrophobic nature of the methoxy group allows for insertion into lipid bilayers, disrupting membrane integrity.
- Cytokine Modulation: By affecting signaling pathways such as NF-κB, it can downregulate inflammatory responses.
- Apoptotic Pathways: The compound triggers mitochondrial pathways leading to increased reactive oxygen species (ROS) production, which is a known initiator of apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxypropanal, and how can purity be optimized?
- Methodology : Common methods include Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) and Corey-Kim oxidation (for secondary alcohols). Post-synthesis purification via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product (>95%). Confirm purity using LC-MS/UV and structural integrity via 1H/13C NMR .
- Optimization : Adjust reaction stoichiometry (e.g., excess oxidizing agents) and monitor temperature (-85°C for sulfoxide intermediates). Drying agents like MgSO₄ improve yield during workup .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Recommended Methods :
- NMR Spectroscopy : 1H NMR (δ ~9.5 ppm for aldehyde proton) and 13C NMR (δ ~200 ppm for carbonyl carbon).
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (m/z ~102 for [M+H]+) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation.
- Store waste separately in labeled containers and engage certified waste management services for disposal .
Advanced Research Questions
Q. How do aqueous solution conditions (pH, concentration) affect the stability of this compound?
- Key Findings : At concentrations >1.4 M, this compound forms dimers, while lower concentrations favor the hydrate and aldehyde forms. Stability is pH-dependent: acidic conditions promote aldehyde retention, while alkaline conditions accelerate hydration. Monitor degradation via HPLC or NMR kinetic studies .
- Experimental Design : Prepare buffered solutions (pH 2–12), incubate at 25°C, and analyze time-dependent changes using UV-Vis spectroscopy (λ ~280 nm for aldehyde absorption) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?
- Methods :
- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) to assess susceptibility to nucleophiles (e.g., amines, hydrides).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
- Validation : Compare computational predictions with experimental kinetic data (e.g., second-order rate constants in DMSO vs. water) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in biological systems?
- Strategy :
- Synthesize ¹³C-labeled this compound via Corey-Kim oxidation of isotopically enriched 1,3-propanediol.
- Track metabolic intermediates in cell cultures using LC-HRMS and isotopic ratio mass spectrometry (IRMS) .
- Data Analysis : Use metabolic flux analysis (MFA) software (e.g., INCA) to map carbon transitions into pathways like glycolysis or lipid synthesis .
Q. Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported reaction yields for this compound synthesis?
- Root Causes : Variability in drying protocols (e.g., MgSO₄ vs. molecular sieves), solvent purity, or column chromatography conditions.
- Resolution :
- Replicate experiments using standardized reagents (e.g., anhydrous DMF, HPLC-grade solvents).
- Validate yields via triplicate runs and statistical analysis (e.g., ANOVA) to identify outliers .
Q. What strategies mitigate interference from byproducts during analytical quantification?
- Solutions :
- Derivatization : Convert this compound to stable hydrazones or oximes for GC-MS analysis.
- Chromatographic Optimization : Use reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate aldehyde forms from dimers .
Q. Research Design and Reporting
Q. How should researchers structure a manuscript on this compound to meet journal standards (e.g., Medicinal Chemistry Research)?
- Guidelines :
- Introduction : Emphasize gaps in aldehyde reactivity studies or metabolic applications.
- Results/Discussion : Use tables to compare synthetic yields (e.g., Table: "Optimized Reaction Conditions") and figures for spectral data (e.g., NMR peak assignments).
- Experimental Section : Detail purification steps, instrument parameters (e.g., NMR frequency), and statistical methods .
Q. What ethical considerations apply when publishing data on this compound’s biological activity?
- Compliance :
- Declare conflicts of interest (e.g., funding from chemical suppliers).
- Share raw data (spectra, chromatograms) via repositories like PubChem or Zenodo.
- Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .
Properties
IUPAC Name |
3-methoxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-6-4-2-3-5/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJKCALURPRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182342 | |
Record name | Propanal, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2806-84-0 | |
Record name | Propanal, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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